Bisphenol AP-d5

Description

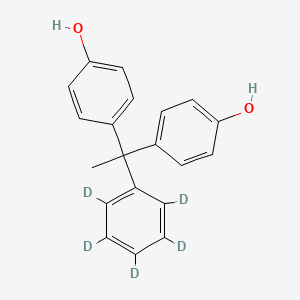

Structure

3D Structure

Properties

Molecular Formula |

C20H18O2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol |

InChI |

InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3/i2D,3D,4D,5D,6D |

InChI Key |

VOWWYDCFAISREI-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H])[2H] |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bisphenol AP-d5: Physical, Chemical, and Analytical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Bisphenol AP-d5 (BPA-d5), a deuterated analog of Bisphenol AP (BPA). This document details its role as an internal standard in analytical methodologies, outlines relevant experimental protocols for its use, and furnishes essential safety information. The data is presented to support its application in research, particularly in studies involving the quantification of bisphenol analogs.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Bisphenol AP, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but has a distinct mass.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol | [1] |

| Molecular Formula | C₂₀H₁₃D₅O₂ | [2] |

| Molecular Weight | 295.39 g/mol | [2] |

| Exact Mass | 295.162063542 Da | [1] |

| CAS Number | 2469555-57-3 | [2] |

| Appearance | White to off-white solid | Inferred from Bisphenol AP |

| Melting Point | 188-191 °C (for non-deuterated Bisphenol AP) | |

| Solubility | Soluble in most common organic solvents; very poor solubility in water (for non-deuterated Bisphenol A). Soluble in methanol. | |

| Storage | Store at room temperature away from light and moisture. |

Table 2: Key Identifiers for this compound

| Identifier | Value | Source |

| InChI | InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3/i2D,3D,4D,5D,6D | |

| InChIKey | VOWWYDCFAISREI-VIQYUKPQSA-N | |

| SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H])[2H] | |

| PubChem CID | 139026124 |

Safety and Handling

Table 3: GHS Hazard Information for Related Compounds (Bisphenol A)

| Hazard Class | Hazard Statement | GHS Pictogram |

| Eye Irritation | H318: Causes serious eye damage. | Danger |

| Skin Sensitization | H317: May cause an allergic skin reaction. | Warning |

| Reproductive Toxicity | H360: May damage fertility or the unborn child. | Danger |

| Respiratory Irritation | H335: May cause respiratory irritation. | Warning |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | Warning |

Note: This data is for Bisphenol A and should be used as a reference for handling this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Precautionary Statements for Handling (based on Bisphenol A):

-

P201: Obtain special instructions before use.

-

P261: Avoid breathing dust.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Bisphenol AP and other bisphenol analogs in various biological and environmental matrices. The following is a synthesized experimental protocol for the analysis of bisphenols in human urine using LC-MS/MS, based on established methodologies.

Protocol: Quantification of Bisphenols in Human Urine using LC-MS/MS with this compound as an Internal Standard

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Bisphenol standards (for calibration curve)

-

Human urine samples

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Ammonium acetate buffer (1M, pH 6.5)

-

Glacial acetic acid

-

Methyl tert-butyl ether (MtBE) or Ethyl acetate/Hexane mixture

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Sample Preparation and Enzymatic Hydrolysis:

-

To 100 µL of human urine in a polypropylene microtube, add 10 µL of the this compound internal standard working solution.

-

Add 50 µL of β-glucuronidase/arylsulfatase enzyme mixture in ammonium acetate buffer.

-

Incubate the mixture at 37°C for 90 minutes with gentle shaking to deconjugate the bisphenol glucuronides.

3. Liquid-Liquid Extraction:

-

After incubation, acidify the sample by adding 5 µL of glacial acetic acid.

-

Add 1 mL of MtBE, vortex for 30 seconds at 2000 rpm for extraction.

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer to a clean HPLC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization (Optional, but can improve sensitivity):

-

To the dried extract, add 75 µL of dansyl chloride solution (2 mg/mL in acetone) and 75 µL of sodium bicarbonate buffer (100 mM, pH 9).

-

Cap the vial tightly and heat at 65°C for 15 minutes.

-

Transfer the resulting mixture to an HPLC insert for analysis.

5. LC-MS/MS Analysis:

-

Reconstitute the dried extract (if not derivatized) in a suitable volume of the initial mobile phase.

-

Inject an appropriate volume (e.g., 10 µL) onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Set the mass spectrometer to operate in negative ion mode using electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for each bisphenol analog and for this compound.

6. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the standards.

-

Determine the concentration of the bisphenols in the urine samples from the calibration curve.

Visualizations

As this compound is primarily an analytical tool, a signaling pathway diagram is not applicable. Instead, the following diagrams illustrate the synthesis of its parent compound, Bisphenol A, and the experimental workflow for its use as an internal standard.

Caption: Synthesis of Bisphenol A via acid-catalyzed condensation of phenol and acetone.

Caption: Experimental workflow for the quantification of bisphenols in urine using an internal standard.

References

An In-depth Technical Guide to the Synthesis and Purification of Bisphenol AP-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bisphenol AP-d5 (4,4'-(1-phenylethylidene)bis(phenol-d5)). This deuterated analog of Bisphenol AP is a valuable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification of Bisphenol AP. This document outlines a proposed synthesis route, a detailed purification protocol, and relevant data, compiled and adapted from established methods for the synthesis of analogous bisphenol compounds.

Introduction

Bisphenol AP (BPA), or 4,4'-(1-phenylethylidene)bis(phenol), is a member of the bisphenol family of chemicals. Its deuterated isotopologue, this compound, is a stable, non-radioactive labeled compound where five hydrogen atoms on one of the phenol rings are replaced with deuterium. This mass difference allows it to be used as an ideal internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Bisphenol AP in various matrices. The synthesis of this compound follows the general principle of acid-catalyzed condensation of a ketone with a phenol. In this case, acetophenone is condensed with phenol-d5.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed condensation of acetophenone with two equivalents of phenol-d5. The deuterium labeling is introduced via the use of commercially available phenol-d5.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of Bisphenol AP and related compounds.

Materials:

-

Phenol-d5 (commercially available)

-

Acetophenone

-

n-Butyl mercaptan

-

Hydrogen chloride (gas)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and gas inlet

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

-

Vacuum filtration setup

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine phenol-d5 (2.1 molar equivalents) and acetophenone (1.0 molar equivalent).

-

Catalyst Addition: Add n-butyl mercaptan (as a co-catalyst, typically a small molar percentage relative to acetophenone) to the reaction mixture.

-

Acid Catalysis: Seal the reaction vessel and introduce hydrogen chloride gas to a specified pressure.

-

Reaction Conditions: Heat the mixture to a temperature between 50-70°C with vigorous stirring. The reaction is typically carried out for 4 to 24 hours. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the residual HCl gas.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add toluene and wash the organic layer sequentially with deionized water to remove any remaining acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, isomers, and other byproducts. Recrystallization is a common and effective method for purifying bisphenols.

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol

Materials:

-

Crude this compound

-

Toluene (recrystallization grade)

-

Hexane (for washing, optional)

Equipment:

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Condenser

-

Ice bath

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot toluene to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

-

Crystallization: Once fully dissolved, allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold toluene or hexane to remove any remaining impurities from the mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove any residual solvent.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis and purification of this compound.

Table 1: Reactant and Catalyst Stoichiometry

| Compound | Molar Ratio | Notes |

| Acetophenone | 1.0 | Limiting reagent |

| Phenol-d5 | 2.1 | Slight excess to drive the reaction to completion |

| n-Butyl mercaptan | 0.05 - 0.1 | Co-catalyst |

| Hydrogen Chloride | Catalytic | Introduced as a gas to pressurize the reactor |

Table 2: Typical Reaction and Purification Parameters

| Parameter | Value | Unit |

| Reaction Temperature | 50 - 70 | °C |

| Reaction Time | 4 - 24 | hours |

| Recrystallization Solvent | Toluene | - |

| Expected Yield (after purification) | 70 - 85 | % |

| Expected Purity (by HPLC) | > 98 | % |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed method, based on the acid-catalyzed condensation of acetophenone and phenol-d5, is a reliable route to obtain this valuable deuterated internal standard. The purification via recrystallization is a crucial step to ensure the high purity required for analytical applications. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment. Adherence to proper safety procedures is paramount when working with the described chemicals and high-pressure equipment.

A Technical Guide to Commercially Available Bisphenol AP-d5 Standards for Researchers

For researchers, scientists, and drug development professionals, the accurate quantification of Bisphenol AP (BPAF), an emerging endocrine-disrupting chemical, is of paramount importance. The use of a stable isotope-labeled internal standard, such as Bisphenol AP-d5 (BPAF-d5), is critical for achieving reliable and precise results in analytical methodologies like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This technical guide provides an in-depth overview of commercially available BPAF-d5 standards, their key characteristics, and a detailed experimental protocol for their application.

Commercially Available this compound Standards

A variety of chemical suppliers offer this compound for research and analytical purposes. The quality and characterization of these standards are crucial for experimental success. Below is a summary of commercially available BPAF-d5 standards. While specific lot-to-lot variability exists, this table provides a comparative overview based on currently available data. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) from the suppliers for the most accurate information.

| Supplier | Catalog Number | Product Name | Format | Purity | Isotopic Enrichment | Additional Information |

| MedchemExpress | HY-W008628S | This compound | Solid | Request CoA | Request CoA | CAS: 2469555-57-3, M.W.: 295.39, Formula: C₂₀H₁₃D₅O₂.[1][2] |

| LGC Standards | TRC-B519488 | This compound | Solid | Request CoA | Request CoA | Product of Toronto Research Chemicals. Available in 1 mg and 10 mg pack sizes. |

| A Chemtek | MSK8755D5 | This compound | Solid | >98% | Request CoA | CAS: 2469555-57-3, M.W.: 295.39, Formula: C₂₀H₁₃D₅O₂. |

| AccuStandard | BPA-AP-S-D5 | This compound | Solution | Request CoA | Request CoA | Provided as a solution in a specified solvent. |

| Chiron | 1095-d5 | This compound | Solid | Request CoA | Request CoA | Custom synthesis and standards available. |

Experimental Protocol: Quantification of Bisphenol AP in Biological Matrices using BPAF-d5 Internal Standard

This section outlines a typical experimental workflow for the extraction and quantification of Bisphenol AP from a biological matrix (e.g., plasma, urine) using BPAF-d5 as an internal standard, followed by UPLC-MS/MS analysis.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment: To 1 mL of the biological sample, add 10 µL of a 1 µg/mL BPAF-d5 internal standard solution in methanol. For urine samples, an enzymatic hydrolysis step with β-glucuronidase/sulfatase is recommended to measure total BPAF (conjugated and unconjugated).

-

Acidification: Acidify the sample to pH 4-5 with acetic acid.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 60 mg) sequentially with 3 mL of methanol and 3 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering polar compounds.

-

Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

-

Elution: Elute the analytes with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

UPLC-MS/MS Analysis

-

Chromatographic System: A high-performance UPLC system.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: Linear gradient from 30% to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 30% B

-

6.1-8 min: Equilibrate at 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bisphenol AP: Precursor ion [M-H]⁻ → Product ion (specific fragment)

-

This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment)

-

(Note: Specific MRM transitions should be optimized by infusing individual standard solutions into the mass spectrometer.)

-

-

Data Analysis: Quantify Bisphenol AP by calculating the peak area ratio of the analyte to the BPAF-d5 internal standard and comparing it to a calibration curve prepared in a matrix-matched blank.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Bisphenol AP using BPAF-d5.

Endocrine Disrupting Signaling Pathway of Bisphenol AP

Bisphenol AP, similar to its well-studied analog Bisphenol A (BPA), is considered an endocrine-disrupting chemical. It can interfere with normal hormonal signaling pathways, primarily by interacting with estrogen receptors. The diagram below illustrates a plausible signaling pathway for Bisphenol AP's endocrine-disrupting effects.

References

A Guide to the Certificate of Analysis for Bisphenol AP-d5

This technical guide provides a detailed explanation of a typical Certificate of Analysis (CoA) for Bisphenol AP-d5, a deuterated analog of Bisphenol AP. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards for quantitative analysis.

Bisphenol AP (BPAP) is an analog of the well-known endocrine disruptor Bisphenol A (BPA) and is used in the manufacturing of various polymers.[1][2] Its deuterated form, this compound, serves as an excellent internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to ensure accurate quantification of Bisphenol AP in various matrices.[1][3]

Compound Identification and Physical Properties

A Certificate of Analysis begins with the fundamental identification and physical characteristics of the compound. This section ensures the user is working with the correct molecule.

| Identifier | Value |

| Compound Name | This compound |

| IUPAC Name | 4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol[4] |

| CAS Number | 2469555-57-3 |

| Molecular Formula | C₂₀H₁₃D₅O₂ |

| Molecular Weight | 295.4 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 188-191 °C (for non-deuterated Bisphenol AP) |

Analytical Data for Purity and Identity

This core section of the CoA presents the quantitative data that confirms the purity and structural identity of the compound. The data is obtained through various analytical techniques.

| Analytical Test | Method | Result |

| Purity (Assay) | HPLC | ≥99.0% |

| Identity Confirmation | ¹H NMR | Conforms to structure |

| Identity Confirmation | Mass Spectrometry | Conforms to structure |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium incorporation |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the analytical results presented in the CoA.

3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture).

-

Instrumentation : An HPLC system equipped with a UV detector.

-

Column : Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 75mm.

-

Mobile Phase : A gradient of two solvents:

-

A: Deionized Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program :

-

0-2 min: 30% B

-

2-6 min: 30% to 90% B

-

6-8 min: Hold at 90% B

-

8-9 min: 90% to 30% B

-

-

Flow Rate : 0.5 mL/min.

-

Detection : UV at 275 nm.

-

Injection Volume : 5 µL.

The purity is calculated by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total integrated peak area.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For this compound, it confirms the presence of non-deuterated protons and the absence of protons on the deuterated phenyl ring.

-

Instrumentation : 400 MHz NMR Spectrometer.

-

Solvent : DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

Procedure : A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure of this compound.

3.3 Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions. For this compound, it is used to confirm the molecular weight and to determine the level of deuterium incorporation.

-

Instrumentation : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Ionization Mode : Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is often used for high sensitivity and specificity.

-

Procedure : The sample is introduced into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge ratio. For this compound, the molecular ion peak is expected at a mass corresponding to its deuterated molecular weight. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation.

Diagrams and Workflows

4.1 Analytical Workflow for Certification

The following diagram illustrates the typical workflow for the analysis and certification of a this compound standard.

References

Endocrine Disrupting Potential of Bisphenol AP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol AP (BPAP), a structural analog of Bisphenol A (BPA), is increasingly utilized in various industrial applications, raising concerns about its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific understanding of BPAP's effects on the endocrine system. It summarizes key in vitro and in vivo findings, details experimental methodologies, and illustrates the molecular pathways potentially targeted by this compound. The available data indicates that BPAP exhibits a complex endocrine-disrupting profile, characterized by weak estrogenicity, potent anti-estrogenicity, and potential interactions with other nuclear receptors. This document aims to serve as a foundational resource for researchers and professionals in toxicology, pharmacology, and drug development engaged in the assessment of bisphenol analogs.

Introduction

Bisphenols are a class of chemical compounds with wide industrial applications, most notably in the production of polycarbonate plastics and epoxy resins. While the endocrine-disrupting properties of BPA are well-documented, leading to regulatory restrictions, the toxicological profiles of its analogs, such as Bisphenol AP (BPAP), are less understood. Structurally, BPAP (4,4'-(1-phenylethylidene)bisphenol) shares the core diphenylmethane framework characteristic of bisphenols, suggesting a potential for similar biological activity. Understanding the endocrine-disrupting potential of BPAP is crucial for accurate risk assessment and the development of safer alternatives.

Quantitative Data on Endocrine Activity

The endocrine-disrupting potential of Bisphenol AP has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Estrogenic and Anti-Estrogenic Activity of Bisphenol AP

| Assay Type | Cell Line/System | Endpoint | Result for BPAP | Reference |

| GeneBLAzer™ β-lactamase Reporter Gene Assay | ERα-UAS-bla GripTite™ 293 | Anti-estrogenic Activity (IC50) | 2.35 μM | [1][2] |

| Yeast Two-Hybrid Assay | hERα | Estrogenic Activity | Weakly estrogenic | [1] |

| MCF-7 Cell Proliferation Assay | MCF-7 | Cell Proliferation | Lacked ability to enhance proliferation | [1] |

| Receptor Binding Assay | Human Estrogen-Related Receptor-γ (ERR-γ) | Binding Affinity (IC50) | 123 nM | [3] |

| Receptor Binding Assay | Estrogen Receptor α (ERα) | Binding Affinity (IC50) | 361 nM |

Table 2: In Vivo Uterotrophic and Anti-Uterotrophic Effects of Bisphenol AP in Mice

| Animal Model | Exposure Duration | Dosing Regimen | Endpoint | Key Findings | Reference |

| Post-weaning CD-1 mice | 3 days | 10 mg/kg bw/day and higher (with 50 μg/kg bw/day E2) | Uterine Weight | Significant decrease | |

| Prepubertal CD-1 mice | 10 days | 80 μg/kg bw/day and higher | Uterine Weight | Significant decrease |

Table 3: Effects of Bisphenol AP on Metabolic Homeostasis in Mice

| Animal Model | Exposure | Dosing Regimen | Endpoint | Key Findings | Reference |

| Male mice | Not specified | 1 and 100 μg/kg bw/day | Glucose Tolerance Test | Disruption of blood glucose homeostasis |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in this guide.

GeneBLAzer™ β-lactamase Reporter Gene Assay for Estrogen Receptor Alpha (ERα) Antagonism

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the human estrogen receptor alpha.

-

Cell Line: ERα-UAS-bla GripTite™ 293 cells, which stably express the human estrogen receptor alpha (full-length) and a beta-lactamase reporter gene under the control of an upstream activating sequence (UAS).

-

Assay Principle: In the presence of an ERα agonist (e.g., 17β-estradiol), the receptor binds to the UAS, inducing the expression of β-lactamase. The enzyme then cleaves a FRET-based substrate, causing a shift in fluorescence from green to blue. An antagonist will inhibit this process, resulting in a lower blue-to-green fluorescence ratio.

-

Protocol Outline:

-

Cell Plating: Plate ERα-UAS-bla GripTite™ 293 cells in a 384-well, black-wall, clear-bottom assay plate and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of Bisphenol AP.

-

Treatment: Add the test compound (BPAP) and a fixed concentration of an ERα agonist (17β-estradiol) to the cells. Include appropriate controls (agonist alone, vehicle control).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate (CCF4-AM) to the cells and incubate for 2 hours at room temperature in the dark.

-

Detection: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.

-

Data Analysis: Calculate the blue-to-green fluorescence ratio. Determine the IC50 value for BPAP by plotting the percent inhibition against the log of the compound concentration.

-

Immature Mouse Uterotrophic Assay (OECD TG 440)

This in vivo assay is a well-established method for assessing the estrogenic and anti-estrogenic activity of chemicals.

-

Animal Model: Immature, female CD-1 mice (e.g., 20-21 days old).

-

Assay Principle: The uterus of an immature female is sensitive to estrogens, which stimulate its growth (uterotrophic effect). An anti-estrogenic substance will inhibit the uterotrophic effect of a co-administered estrogen.

-

Protocol Outline:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.

-

Dosing:

-

For anti-estrogenic assessment: Administer Bisphenol AP daily for 3 consecutive days via oral gavage or subcutaneous injection. A positive control group receives a reference estrogen (e.g., 17β-estradiol) concurrently with BPAP. A vehicle control group and a positive control group (estrogen alone) are also included.

-

For estrogenic assessment: Administer Bisphenol AP alone.

-

-

Observation: Monitor the animals daily for clinical signs of toxicity.

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and mesentery.

-

Uterine Weight Measurement: Weigh the uterus (wet weight). The uterus may also be blotted to obtain a "blotted weight."

-

Data Analysis: Compare the uterine weights of the treated groups to the control groups using appropriate statistical methods. A significant decrease in uterine weight in the co-treatment group compared to the estrogen-only group indicates anti-estrogenic activity.

-

Glucose Tolerance Test (GTT) in Mice

The GTT is used to assess how quickly glucose is cleared from the blood, providing insights into metabolic function.

-

Animal Model: Male mice.

-

Protocol Outline:

-

Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.

-

Baseline Glucose Measurement: Measure baseline blood glucose from a tail snip using a glucometer.

-

Glucose Administration: Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the results from BPAP-treated animals to control animals.

-

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of bisphenols are mediated through their interaction with various cellular signaling pathways. While the specific mechanisms of BPAP are still under investigation, inferences can be drawn from its structural similarity to BPA and the available experimental data.

Estrogen Receptor Signaling

Bisphenol AP interacts with estrogen receptors, but its effects are complex, exhibiting both weak agonism and potent antagonism.

-

Genomic Pathway: BPAP can bind to ERα and ERβ, nuclear receptors that act as ligand-activated transcription factors. Upon binding, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. The anti-estrogenic activity of BPAP suggests that when bound to the ER, it may induce a conformational change that prevents the recruitment of co-activators or promotes the recruitment of co-repressors, thereby inhibiting gene transcription.

Androgen Receptor Signaling

While direct studies on BPAP's interaction with the androgen receptor (AR) are limited, many bisphenols, including BPA, exhibit anti-androgenic activity. This is a critical area for future research on BPAP. The potential mechanism involves competitive binding to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT), and subsequently inhibiting androgen-dependent gene expression.

Thyroid Hormone Signaling

BPA and some of its analogs are known to interfere with thyroid hormone signaling. They can act as antagonists to thyroid hormone receptors (TRs), thereby disrupting the normal regulation of metabolism and development. Given the structural similarities, BPAP may also possess such activity.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps involved in assessing the endocrine-disrupting potential of a compound.

In Vitro Screening Workflow for Endocrine Activity

In Vivo Uterotrophic Assay Workflow

References

- 1. as-sg.com [as-sg.com]

- 2. Bisphenol AP is anti-estrogenic and may cause adverse effects at low doses relevant to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

The Quintessential Guide to Bisphenol AP-d5: A Stable Isotope-Labeled Internal Standard for High-Fidelity Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisphenol AP-d5 (BPA-d5), a deuterium-labeled stable isotope of Bisphenol AP (BPA). It is designed to be an in-depth resource for its application as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document delves into the synthesis, physicochemical properties, and detailed experimental protocols for the use of this compound, and explores the biological context of Bisphenol AP's endocrine-disrupting activities.

Introduction to this compound

Bisphenol AP (BPA), also known as 4,4'-(1-phenylethylidene)bisphenol, is a member of the bisphenol family of chemicals used in the manufacturing of polymers and resins. Due to its potential endocrine-disrupting properties, the accurate quantification of BPA in various matrices, including biological and environmental samples, is of significant scientific and regulatory interest.

This compound is a deuterated analog of BPA, where five hydrogen atoms on the phenyl group are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to BPA but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification. When added to a sample at a known concentration, this compound co-elutes with the native (unlabeled) BPA during chromatography and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of BPA.

Physicochemical Properties of Bisphenol AP and its Deuterated Analog

| Property | Bisphenol AP | This compound |

| Molecular Formula | C₂₀H₁₈O₂ | C₂₀H₁₃D₅O₂ |

| Molecular Weight | 290.36 g/mol | 295.39 g/mol |

| CAS Number | 1571-75-1 | 2469555-57-3 |

| Appearance | White to light brown crystalline powder | Not specified, expected to be similar to non-deuterated form |

| Melting Point | 188-191 °C | Not specified, expected to be similar to non-deuterated form |

| Boiling Point | 473.8 °C at 760 mmHg | Not specified, expected to be similar to non-deuterated form |

| LogP | 4.45 | Not specified, expected to be similar to non-deuterated form |

Synthesis of this compound

The synthesis of Bisphenol AP involves the acid-catalyzed condensation of phenol with 4-hydroxyacetophenone. Consequently, a plausible synthetic route for this compound involves the use of deuterated phenol.

Proposed Synthesis of this compound

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol (Inferred)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine phenol-d5 (2 equivalents) and 4-hydroxyacetophenone (1 equivalent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin.

-

Reaction: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture and add water to precipitate the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or methanol/water) to yield the final product.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Quantitative Analysis of Bisphenol AP using this compound

The use of this compound as an internal standard is crucial for the accurate quantification of Bisphenol AP in complex matrices such as human urine, serum, and environmental water samples. The general workflow involves sample preparation, LC-MS/MS analysis, and data processing.

General Experimental Workflow for Bisphenol AP Analysis

Caption: A typical workflow for the quantitative analysis of Bisphenol AP.

Experimental Protocols

Sample Preparation: Human Urine

-

Spiking: To a 1 mL urine sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

-

Enzymatic Hydrolysis: To account for conjugated forms of Bisphenol AP, add β-glucuronidase/sulfatase enzyme and incubate the sample (e.g., at 37°C for 2-4 hours).

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

Sample Preparation: Human Serum

-

Protein Precipitation: To a 200 µL serum sample, add 600 µL of cold acetonitrile containing the this compound internal standard.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Concentration and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described for urine samples.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Bisphenol AP and this compound.

-

Example MRM Transitions (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bisphenol AP | 289.1 | 274.1 |

| This compound | 294.1 | 279.1 |

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for the analysis of bisphenols in various matrices using LC-MS/MS with isotope-labeled internal standards. While specific data for this compound is limited in publicly available literature, these values provide a benchmark for expected performance.

Table 1: Method Detection and Quantification Limits for Bisphenols in Human Urine

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| Bisphenol A | 0.05 - 0.1 | 0.1 - 0.3 | [1][2][3][4][5] |

| Bisphenol S | 0.02 | 0.05 | |

| Bisphenol F | 0.1 | 0.25 |

Table 2: Recovery and Precision for Bisphenol Analysis in Human Serum

| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Bisphenol A | 0.8 | 81.5 - 97.2 | 8.3 - 10.8 | |

| 8 | 85.6 - 84.6 | 3.4 - 6.7 | ||

| 20 | 94.6 - 99.3 | 2.1 - 9.8 | ||

| Bisphenol AP | 0.8 | 72.2 | 12.1 | |

| 8 | 86.0 | 2.6 | ||

| 20 | 98.3 | 0.8 |

Biological Significance: Bisphenol AP and Endocrine Disruption

Bisphenol AP, like other bisphenols, is recognized as an endocrine-disrupting chemical (EDC). Its structural similarity to estrogen allows it to interact with estrogen receptors (ERs), potentially leading to a range of adverse health effects. Understanding the signaling pathways involved is crucial for toxicological and drug development research.

Estrogenic Signaling Pathway of Bisphenols

Caption: Simplified overview of bisphenol-induced estrogenic signaling pathways.

Bisphenols can exert their effects through both genomic and non-genomic pathways:

-

Genomic Pathway: Bisphenols bind to nuclear estrogen receptors (ERα and ERβ). This complex then translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and modulates the transcription of target genes. This can lead to changes in cell proliferation, apoptosis, and migration.

-

Non-Genomic Pathway: Bisphenols can also activate membrane-associated estrogen receptors, such as the G protein-coupled estrogen receptor (GPER). This initiates rapid signaling cascades, including the MAPK and PI3K/AKT pathways, which can also influence cellular processes like proliferation and survival.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Bisphenol AP in a variety of complex matrices. Its use as an internal standard in LC-MS/MS methods significantly improves the quality of analytical data, which is essential for research in toxicology, environmental science, and drug development. This guide provides a foundational understanding of the synthesis, application, and biological context of this compound, empowering researchers to conduct high-fidelity studies on the exposure and effects of Bisphenol AP.

References

- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to Bisphenol AP-d5 in Environmental Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Bisphenol AP-d5 (BPAP-d5) in environmental research. As a deuterated analog of Bisphenol AP (BPAP), this stable isotope-labeled internal standard is crucial for the accurate and precise quantification of BPAP in complex environmental matrices. This document will delve into the core principles of its application, detailed experimental methodologies, and the environmental context of bisphenol compounds.

Introduction: The Need for Precision in Environmental Analysis

Bisphenol AP (4,4'-(1-phenylethylidene)bisphenol) is a member of the bisphenol family, a class of chemicals used in the manufacturing of plastics and resins.[1] Like its more well-known relative, Bisphenol A (BPA), concerns have been raised about the potential endocrine-disrupting effects of BPAP.[1] Its presence in the environment, even at trace levels, necessitates the use of highly sensitive and accurate analytical methods for monitoring and risk assessment.[2]

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering a robust method to counteract matrix effects and variations that can occur during sample preparation and analysis.[3][4] this compound, as a stable isotope-labeled internal standard, is integral to this approach for the specific and reliable quantification of BPAP.

Core Application: Isotope Dilution Mass Spectrometry

The fundamental application of this compound lies in its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of native Bisphenol AP. The principle of this technique is based on the addition of a known amount of the isotopically labeled standard (BPAP-d5) to a sample prior to any extraction or clean-up steps.

Because BPAP-d5 is chemically identical to the native BPAP, it behaves similarly throughout the entire analytical procedure. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined. This method significantly improves the precision and accuracy of quantification compared to external calibration methods.

Experimental Protocol: Quantification of Bisphenol AP in Environmental Samples

Sample Preparation and Extraction

For Water Samples:

-

Spiking: A known volume of the water sample (e.g., 100 mL) is spiked with a precise amount of this compound solution.

-

Solid-Phase Extraction (SPE): The spiked water sample is passed through a conditioned C18 SPE cartridge. The cartridge is then washed with a low-percentage methanol solution to remove interferences.

-

Elution: The retained bisphenols, including BPAP and BPAP-d5, are eluted from the cartridge with a small volume of a suitable organic solvent, such as methanol or acetonitrile.

-

Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.

For Sediment/Soil Samples:

-

Spiking: A known mass of the dried and homogenized sediment or soil sample is spiked with the this compound internal standard.

-

Extraction: The spiked sample is extracted using an appropriate solvent mixture (e.g., acetonitrile/water) via ultrasonication or accelerated solvent extraction (ASE).

-

Clean-up: The extract is centrifuged, and the supernatant is subjected to a clean-up procedure, which may involve passing it through a silica or Florisil cartridge to remove interfering compounds.

-

Concentration: The cleaned extract is then concentrated and reconstituted as described for water samples.

Instrumental Analysis: LC-MS/MS

The prepared extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate Bisphenol AP from other compounds in the sample. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide, is employed.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native Bisphenol AP and this compound are monitored to ensure selectivity and sensitivity.

Quantitative Data

The following table summarizes the limits of quantification (LOQ) for Bisphenol AP in different environmental matrices, as reported in a study analyzing multiple bisphenol analogues.

| Analyte | Matrix | Limit of Quantification (LOQ) |

| Bisphenol AP | River Water | 0.005 - 0.02 ng/mL |

| Bisphenol AP | Sediment | 0.15 - 0.80 ng/g |

Table 1: Limits of Quantification for Bisphenol AP in Environmental Samples.

Environmental Fate and Transport of Bisphenols

Currently, there is a lack of specific data on the environmental fate and transport of Bisphenol AP. However, the extensive research on Bisphenol A can serve as a valuable proxy for understanding the potential environmental behavior of other bisphenols.

BPA is known to enter the environment through various pathways, including effluents from wastewater treatment plants and the leaching from plastic products. It has been detected in surface water, sediment, and soil. The environmental fate of BPA is influenced by processes such as biodegradation, photodegradation, and sorption to soil and sediment. While BPA is generally not considered to be persistent, its continuous release into the environment can lead to pseudo-persistence.

Visualizations

Isotope Dilution Mass Spectrometry Workflow

Caption: Workflow for the quantification of Bisphenol AP using isotope dilution.

Potential Environmental Pathways of Bisphenols

Caption: Potential environmental pathways and fate of bisphenols.

Conclusion

This compound is an indispensable tool for environmental researchers and scientists engaged in the monitoring of bisphenol compounds. Its application in isotope dilution mass spectrometry provides the necessary accuracy and precision for quantifying Bisphenol AP at environmentally relevant concentrations. While more research is needed to fully understand the environmental fate of Bisphenol AP specifically, the established methodologies and the knowledge gained from studies on Bisphenol A provide a strong foundation for future investigations. The continued use of labeled internal standards like this compound will be critical in advancing our understanding of the environmental impact of this class of emerging contaminants.

References

- 1. library.dphen1.com [library.dphen1.com]

- 2. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 3. Fate of Bisphenol A in Terrestrial and Aquatic Environments (Journal Article) | OSTI.GOV [osti.gov]

- 4. Bisphenol A and other alkylphenols in the environment - occurrence, fate, health effects and analytical techniques [techno-press.org]

The Application of Deuterated Bisphenol AP Analogs in Human Biomonitoring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of deuterated Bisphenol AP (BPAF) analogs, specifically focusing on the principles and methodologies relevant to Bisphenol AP-d5, in human biomonitoring studies. Given the limited direct literature on this compound, this guide draws upon established methods for the closely related compound Bisphenol AF (BPAF) and its isotopically labeled internal standards. The use of such standards is critical for accurate quantification of BPAF in complex human matrices by correcting for matrix effects and variations in sample processing.

Data Presentation: Quantitative Insights into Human Exposure

The following tables summarize quantitative data from human biomonitoring studies that have detected Bisphenol AF (BPAF), a structural analog of Bisphenol AP. While the specific use of this compound was not explicitly detailed in these publications, the methodologies employed are consistent with the use of deuterated internal standards for accurate quantification.

Table 1: Concentration of Bisphenol AF (BPAF) in Human Plasma

| Population | Matrix | Number of Samples (n) | Detection Frequency (%) | Concentration Range (ng/mL) | Mean Concentration (ng/mL) |

| Healthy Volunteers (Malaysia) | Plasma | 150 | 24 | Not Reported | Not Reported |

*Data from Wiraagni et al. (2020). Note: The study reported a 24% positive detection rate for BPAF in the plasma of 150 healthy volunteers.[1]

Table 2: Concentration of Bisphenol AF (BPAF) in Maternal and Fetal Samples

| Population | Matrix | Number of Samples (n) | Detection Frequency (%) |

| Pregnant Mothers | Urine | 30 | 83 |

| Newborns | Fetal Cord Blood | 30 | 57 |

*Data from Ihde et al. (2017). This study highlights the in-utero exposure to BPAF.[2][3]

Experimental Protocols: A Roadmap for Analysis

The following is a representative experimental protocol for the quantitative analysis of Bisphenol AP in human urine using isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard. This protocol is a composite based on established methods for BPAF and other bisphenols.[4][5]

1. Sample Preparation and Enzymatic Hydrolysis

-

Objective: To deconjugate Bisphenol AP glucuronide and sulfate metabolites to their free form for analysis.

-

Procedure:

-

Thaw frozen human urine samples at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

Pipette 1.0 mL of urine into a clean polypropylene tube.

-

Add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 100 µL of β-glucuronidase/sulfatase solution (from Helix pomatia, ~2500 units/mL) in an ammonium acetate buffer (pH 5.0).

-

Vortex mix gently and incubate at 37°C for at least 4 hours (overnight incubation is also common).

-

After incubation, acidify the sample with 50 µL of acetic acid.

-

2. Solid-Phase Extraction (SPE)

-

Objective: To clean up the sample and concentrate the analyte of interest.

-

Procedure:

-

Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under a stream of nitrogen for 10 minutes.

-

Elute the Bisphenol AP and this compound with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).

-

3. LC-MS/MS Analysis

-

Objective: To separate and quantify Bisphenol AP and its deuterated internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient starting from 30% B to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions (Representative - Negative Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (to be optimized):

-

Bisphenol AP: Precursor ion [M-H]⁻ → Product ion 1, Product ion 2

-

This compound: Precursor ion [M-H]⁻ → Product ion 1, Product ion 2

-

-

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Bisphenol AP, similar to its analogs BPAF and BPA, is known to exert estrogenic effects through various signaling pathways. The primary mechanisms involve the nuclear estrogen receptor (ER) and the G-protein coupled estrogen receptor (GPER).

Caption: Estrogen Receptor (ER) Signaling Pathway for Bisphenol AP.

Caption: G-Protein Coupled Estrogen Receptor (GPER) Signaling for Bisphenol AP.

Experimental Workflow

The following diagram illustrates the logical flow of a typical human biomonitoring study for Bisphenol AP using a deuterated internal standard.

Caption: Workflow for Bisphenol AP Biomonitoring.

References

- 1. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. library.dphen1.com [library.dphen1.com]

- 4. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bisphenol AP-d5 Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AP-d5 (BPA-d5) is the deuterium-labeled form of Bisphenol AP (BPAP). Deuterated standards are essential as internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] Their use allows for the accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions to ensure their stability and accuracy for research applications.

Physicochemical Properties

A summary of the relevant physicochemical properties of Bisphenol AP and its deuterated analog is presented below.

| Property | Bisphenol AP | This compound | Reference |

| Molecular Formula | C20H18O2 | C20H13D5O2 | [2] |

| Molecular Weight | 290.36 g/mol | 295.39 g/mol | [2] |

| Appearance | White to off-white solid | White to off-white solid | [3] |

| Melting Point | 188-191 °C | Not specified, expected to be similar to unlabeled compound | [2] |

Solubility

Table 3.1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Solubility | Notes |

| Alcohols | Methanol, Ethanol | High | Methanol is a commonly used solvent for preparing stock solutions of bisphenols. |

| Ketones | Acetone | High | Acetone is a good solvent for bisphenols. |

| Nitriles | Acetonitrile | High | Acetonitrile is frequently used as a solvent for analytical standards of bisphenols. |

| Ethers | Tetrahydrofuran (THF) | High | Expected to be a good solvent based on the polarity of the molecule. |

| Chlorinated Solvents | Dichloromethane | Moderate | Should be used with caution due to potential reactivity. |

| Aqueous Solutions | Water | Low | Bisphenols have low water solubility. |

For quantitative applications, it is recommended to experimentally determine the solubility in the solvent of choice if high concentrations are required.

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution in Methanol

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. This is a common concentration for a primary stock solution that can be further diluted to prepare working standards.

Materials:

-

This compound (neat solid)

-

Methanol (HPLC grade or higher)

-

Analytical balance (readable to at least 0.01 mg)

-

10 mL volumetric flask (Class A, amber glass)

-

Pipettes and tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Accurately weigh approximately 10 mg of this compound solid and transfer it to the 10 mL volumetric flask. Record the exact weight.

-

Add approximately 5 mL of methanol to the volumetric flask.

-

Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.

-

Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Transfer the solution to an amber glass vial with a PTFE-lined cap for storage.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution with the appropriate solvent. The choice of solvent may depend on the analytical method and the matrix of the samples to be analyzed.

Materials:

-

1 mg/mL this compound stock solution

-

Diluent solvent (e.g., methanol, acetonitrile, or a mixture with water)

-

Volumetric flasks (Class A, various sizes as needed)

-

Pipettes and tips

Procedure:

-

Calculate the volume of the stock solution required to achieve the desired concentration of the working solution.

-

Using a calibrated pipette, transfer the calculated volume of the stock solution into a clean volumetric flask.

-

Add the diluent solvent to the flask, bringing the volume close to the calibration mark.

-

Allow the solution to equilibrate to room temperature if the diluent was stored at a different temperature.

-

Add the diluent dropwise until the bottom of the meniscus is level with the calibration mark.

-

Cap the flask and invert several times to ensure thorough mixing.

-

Label the working solution appropriately and store under the recommended conditions.

Storage and Stability

The stability of this compound solutions is critical for maintaining the accuracy of analytical measurements. Improper storage can lead to degradation of the compound.

Table 5.1: Recommended Storage Conditions for this compound Solutions

| Solution Type | Solvent | Storage Temperature | Container | Shelf Life (General Guideline) |

| Stock Solution | Methanol, Acetonitrile | -20°C or lower | Amber glass vials with PTFE-lined caps | Up to 12 months |

| Working Solutions | Methanol, Acetonitrile | 2-8°C | Amber glass vials with PTFE-lined caps | Up to 3 months |

| Aqueous Working Solutions | Prepared fresh daily | 2-8°C (for short-term use) | Amber glass vials with PTFE-lined caps | Less than 24 hours |

Key Storage Recommendations:

-

Protect from Light: Bisphenols can be susceptible to photodegradation. Always store solutions in amber glass containers or protect clear containers from light.

-

Avoid Plastic Containers: To prevent potential contamination from leaching of plasticizers, use glass containers for storage.

-

Temperature: For long-term storage, freezing the stock solution at -20°C or -80°C is recommended to minimize degradation.

-

Aqueous Solutions: The stability of bisphenols is significantly reduced in aqueous solutions. It is highly recommended to prepare aqueous working solutions fresh before each use.

Safety Precautions

-

Handle this compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

-

Dispose of all waste materials in accordance with local regulations.

Diagrams

Caption: Workflow for the preparation and storage of this compound solutions.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Bisphenol AP in Water Samples

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bisphenol AP (BPAP) in water samples. The method utilizes a stable isotope-labeled internal standard, Bisphenol AP-d5, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A streamlined solid-phase extraction (SPE) protocol is employed for sample clean-up and concentration, enabling low limits of detection. This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable analysis of BPAP.

Introduction

Bisphenol AP (BPAP), an analogue of Bisphenol A (BPA), is used in the manufacturing of polycarbonates and other polymers. Due to its structural similarity to BPA, there are concerns about its potential endocrine-disrupting properties and subsequent impact on human health and the environment. Consequently, sensitive and selective analytical methods are required to monitor its presence in various matrices. LC-MS/MS offers the high sensitivity and specificity necessary for detecting trace levels of BPAP. The use of a deuterated internal standard, such as this compound, is critical for achieving accurate quantification by compensating for potential analytical variabilities.

Experimental

Materials and Reagents

-

Bisphenol AP (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

-

Bisphenol AP Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bisphenol AP and dissolve it in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

2.2.2. Working Standard Solutions

Prepare a series of calibration standards by serial dilution of the BPAP stock solution with a 50:50 methanol:water mixture. Fortify each calibration standard with the this compound internal standard to a final concentration of 50 ng/mL.

2.2.3. Sample Preparation Protocol (Water Samples) [1][2][3]

-

Measure 100 mL of the water sample.

-

Spike the sample with 50 µL of a 1 µg/mL this compound working solution to achieve an internal standard concentration of 50 ng/L.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[1]

-

Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

-

Dry the cartridge under a vacuum for 10 minutes.

-

Elute the analytes with 6 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow

Caption: Solid-Phase Extraction (SPE) workflow for Bisphenol AP.

LC-MS/MS Method

2.3.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |

2.3.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow | Instrument Dependent |

MRM Transitions

The following MRM transitions were used for the quantification and confirmation of Bisphenol AP and its internal standard. The transitions for this compound are predicted based on the fragmentation of the parent compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Bisphenol AP | 289.3 | 274.3 | 273.3 |

| This compound | 294.3 | 279.3 | 278.3 |

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).

3.1.1. Linearity

A calibration curve was generated using eight non-zero concentration levels ranging from 1 ng/mL to 500 ng/mL. The method demonstrated excellent linearity with a coefficient of determination (R²) > 0.99.

3.1.2. Accuracy and Precision

Accuracy was assessed by the analysis of spiked blank water samples at three different concentration levels (low, medium, and high). Precision was determined by calculating the relative standard deviation (RSD) for replicate analyses.

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) (n=6) |

| 5 | 4.85 | 97.0 | < 10 |

| 50 | 51.5 | 103.0 | < 5 |

| 250 | 242.5 | 97.0 | < 5 |

3.1.3. Limit of Quantification (LOQ)

The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (typically within 20% of the nominal value and an RSD < 20%). The LOQ for this method was established at 1 ng/mL.

Sample Analysis

The developed method was applied to the analysis of several tap water samples. No detectable levels of Bisphenol AP were found in the analyzed samples.

Conclusion

This application note presents a highly sensitive and reliable LC-MS/MS method for the quantification of Bisphenol AP in water samples. The use of a deuterated internal standard, this compound, ensures accurate results by correcting for matrix effects and procedural losses. The solid-phase extraction protocol provides effective sample clean-up and concentration, allowing for a low limit of quantification. This method is well-suited for routine environmental monitoring and other applications requiring the trace-level analysis of Bisphenol AP.

Logical Relationship of the Analytical Method

Caption: Overview of the analytical workflow for BPAP quantification.

References

Application Note: Quantitative Analysis of Bisphenol AP in Environmental Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution

Introduction

Bisphenol AP (BPAP) is an industrial chemical used in the production of polycarbonates and epoxy resins, often as a substitute for Bisphenol A (BPA). Due to its potential endocrine-disrupting properties and increasing prevalence in the environment, there is a growing need for sensitive and selective analytical methods to monitor its presence in various matrices. This application note details a robust and reliable method for the quantification of Bisphenol AP in water samples using gas chromatography-mass spectrometry (GC-MS) with an isotope-labeled internal standard, Bisphenol AP-d5. The use of an internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.

The method involves solid-phase extraction (SPE) to concentrate the analyte from the water sample, followed by silylation derivatization to enhance the volatility and thermal stability of Bisphenol AP for GC-MS analysis. This procedure is suitable for researchers and scientists in environmental monitoring, toxicology, and drug development who require accurate and precise measurement of Bisphenol AP at trace levels.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of Bisphenol AP from a 1-liter water sample.

Materials:

-

1 L water sample

-

Hydrochloric acid (HCl)

-

This compound internal standard solution (1 µg/mL in methanol)

-

C18 SPE cartridges (500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Nitrogen gas for evaporation

-

Glass vials

Procedure:

-

Acidify the 1 L water sample to a pH between 1.8 and 2.2 with hydrochloric acid.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

-

Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

-

Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

-

After the entire sample has passed through, wash the cartridge with 10 mL of deionized water.

-

Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elute the retained analytes with 10 mL of dichloromethane into a clean glass vial.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

Derivatization: Silylation

Silylation of the hydroxyl groups of Bisphenol AP and its internal standard is necessary to improve their chromatographic behavior.[1]

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heptane

-

Heating block or oven

Procedure:

-

To the dried sample extract, add 70 µL of BSTFA + 1% TMCS and 10 µL of pyridine.[2]

-

Seal the vial and heat at 70°C for 30 minutes.[3]

-

After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen.

-

Reconstitute the derivatized residue in 100 µL of heptane for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis. The following parameters are recommended and may be optimized for your specific instrument.

| GC Parameter | Setting |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min |

| Transfer Line Temp. | 280°C |

| MS Parameter | Setting |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (m/z) | Bisphenol AP (TMS derivative): To be determined based on fragmentation pattern (likely a prominent high-mass ion) |